molecular formula C24H29N5O3 B7829564 N-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valine

N-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valine

Cat. No.: B7829564
M. Wt: 435.5 g/mol
InChI Key: ACWBQPMHZXGDFX-UHFFFAOYSA-N
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Description

N-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valine, widely known as Valsartan, is a potent and selective angiotensin II receptor blocker (ARB). As a reference standard, this compound is essential for analytical research, method development, and quality control in pharmaceutical development. Valsartan exerts its effects by selectively blocking the binding of angiotensin II to the AT1 receptor, which is found in many tissues such as vascular smooth muscle and the adrenal gland. This blockade inhibits the potent pressor effects of angiotensin II, leading to vasodilation, reduced secretion of aldosterone and ADH, decreased cardiac activity, and increased renal excretion of sodium. These combined actions result in a blood pressure-lowering effect . Researchers utilize Valsartan to study cardiovascular diseases, including hypertension and heart failure, as well as its protective effects on the kidney, such as in slowing the progression of diabetic nephropathy . The compound has a molecular formula of C24H29N5O3 and a molecular weight of 435.52 g/mol . It appears as a white powder and has a melting point of 116-117°C . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWBQPMHZXGDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30861343
Record name N-(1-Oxopentyl)-N-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30861343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943333-68-4, 137862-53-4, 1331908-02-1
Record name N-(1-Oxopentyl)-N-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30861343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.097
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (2S)-3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl-(5,5,5-trideuteriopentanoyl)amino]butanoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Free Radical-Mediated Bromination and Acylation

The foundational synthesis route, described in Patent WO2005049586A1 , begins with 2N-trityl-5-(4'-methylbiphenyl-2-yl)tetrazole (17 ) and L-valine methyl ester (11 ). The critical bromination step employs N-bromosuccinimide (NBS) under free-radical conditions using dibenzoyl peroxide (DBP) or azobisisobutyronitrile (AIBN) as initiators. The reaction proceeds in tetrachloromethane at reflux (70–77°C) for 20 hours, achieving a brominated intermediate with high regioselectivity . Subsequent acylation with valeroyl chloride in toluene at 0°C forms the pentanoyl side chain, followed by hydrolysis and trityl group deprotection to yield valsartan.

Key parameters:

  • NBS stoichiometry : 0.9–1.1 equivalents relative to 17

  • Solvent system : Tetrachloromethane with co-solvents (benzene, acetonitrile)

  • Yield : ~80% after column chromatography (dichloromethane/methanol/acetic acid)

This method’s robustness is attributed to the radical initiator’s role in stabilizing reactive intermediates, minimizing side reactions.

Improved Process for Industrial Scalability

Patent WO2012056294A8 refines the bromination and acylation steps by optimizing solvent systems and reaction temperatures. While specific details are sparing, the revised protocol reportedly enhances yield (85–90%) through controlled addition rates of valeroyl chloride and reduced reaction times. The use of triethylamine as a base during acylation mitigates HCl byproduct accumulation, streamlining purification .

Three-Step Synthesis with Hypochlorite-Mediated Tetrazole Formation

The Chinese Patent CN103613558A outlines a streamlined three-step process:

  • Alkylation : L-Valine methyl ester hydrochloride reacts with 2-cyano-4'-bromomethylbiphenyl in dichloromethane using triethylamine.

  • Acylation : Valeroyl chloride introduces the pentanoyl group at 0°C.

  • Tetrazole Ring Formation : Sodium azide and triethylamine hydrochloride facilitate cyclization at 105°C, followed by sodium hypochlorite quenching to eliminate nitrous acid, a precursor to impurity K .

Critical Modifications :

  • Replacement of sodium nitrite with hypochlorite reduces impurity K by 98% .

  • Final purification via ethyl acetate recrystallization achieves >99.5% purity.

Comparative Analysis of Methodologies

ParameterWO2005049586A1 CN103613558A WO2012056294A8
Starting Material Compound 17 L-Valine methyl esterCompound 17
Tetrazole Formation Pre-synthesizedNaN₃ + HypochloriteNot specified
Key Reagent NBS + DBPSodium hypochloriteTriethylamine
Yield 80%75–82%85–90%
Purity >98%>99.5%Not reported

Impurity Control and Optimization

The elimination of nitrous acid via hypochlorite (CN103613558A) represents a paradigm shift in impurity management. Traditional methods using sodium nitrite generated valsartan impurity K (a nitroso derivative), necessitating costly chromatography. Hypochlorite oxidizes residual azide without forming nitrous acid, simplifying purification to recrystallization alone .

Reaction Mechanism Insights

  • Bromination : NBS-mediated allylic bromination proceeds via a radical chain mechanism, with DBP initiating radical formation .

  • Tetrazole Cyclization : Sodium azide reacts with nitriles in a [2+3] cycloaddition, catalyzed by Lewis acids (e.g., triethylamine hydrochloride) .

Biological Activity

N-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valine (CAS Number: 137863-17-3) is a compound that belongs to the class of n-acyl-alpha amino acids. It has garnered attention in pharmaceutical research due to its potential biological activities, particularly as an angiotensin II receptor antagonist. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and structural variations that influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C25H31N5O3, with a molecular weight of approximately 449.55 g/mol. The compound features a biphenyl moiety substituted with a tetrazole ring, which is known for enhancing biological activity in various drug candidates.

PropertyValue
Molecular FormulaC25H31N5O3
Molecular Weight449.55 g/mol
CAS Number137863-17-3
AppearancePowder

Research indicates that this compound acts primarily as an angiotensin II receptor antagonist. The tetrazole moiety plays a crucial role in receptor binding and affinity. The compound's structure allows it to effectively inhibit the angiotensin II receptor (AT1), which is significant in the treatment of hypertension and related cardiovascular diseases.

Biological Activity and Efficacy

In vitro studies have demonstrated that this compound exhibits potent antagonistic activity against the AT1 receptor, with an IC50 value reported at approximately 0.06 µM. This level of potency suggests that it could be a viable candidate for further development in antihypertensive therapies.

Case Studies

  • Study on Structural Variations : A study published in 2011 investigated various structural modifications on related compounds and their effects on AT1 receptor affinity. It was found that the presence of the valeric chain and specific substitutions at the amide group enhanced receptor interaction significantly, confirming the importance of structural integrity for biological activity .
  • Comparative Analysis : In another research effort, this compound was compared to other compounds within its class regarding their efficacy as AT1 antagonists. The findings indicated that this compound ranked among the most effective due to its unique molecular configuration .

Scientific Research Applications

Drug Discovery

N-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valine has been investigated as a ligand for the angiotensin II type 1 (AT1) receptor, which plays a significant role in cardiovascular regulation. A study highlighted that variations in the structure of similar compounds significantly influenced their affinity for the AT1 receptor, indicating that this compound could be optimized for therapeutic use against hypertension and related cardiovascular disorders .

Metabolic Studies

The compound is classified under n-acyl-alpha amino acids, which are known to participate in various metabolic pathways. Research has shown that such compounds can influence metabolic processes, making them valuable in studying metabolic disorders and developing therapeutic agents targeting these pathways .

Synthesis and Structural Variations

Research into the synthesis of this compound and its analogs has provided insights into structure-function relationships. The optimal acyl chain length and substitution patterns have been identified as crucial for receptor interaction, which is essential for designing more effective drugs .

Potential Therapeutic Uses

Due to its structural characteristics, this compound may also have implications in treating conditions beyond hypertension, including inflammation and other cardiovascular diseases. The tetrazole moiety is particularly notable for its pharmacological properties, contributing to the overall efficacy of the compound in biological systems .

Case Study 1: AT1 Receptor Affinity

A study conducted on a series of acyl derivatives demonstrated that this compound exhibited significant binding affinity towards the AT1 receptor. The findings indicated that modifications to the acyl chain length and functional groups could enhance receptor binding and improve pharmacological profiles, paving the way for developing new antihypertensive drugs .

Case Study 2: Metabolic Pathway Analysis

Research involving metabolic profiling of this compound indicated its role in modulating metabolic pathways associated with energy homeostasis. This study provided insights into how such compounds can influence metabolic diseases, highlighting their potential as therapeutic agents in managing conditions like obesity and diabetes .

Comparison with Similar Compounds

Table 1: Structural Features of Valsartan and Analogous ARBs

Compound Key Structural Differences Reference
Valsartan Pentanoyl group, L-valine, tetrazole at 2′-biphenyl
Losartan Imidazole ring with hydroxymethyl group, shorter acyl chain
Candesartan Benzimidazole-carboxylate, ethoxy substitution
Irbesartan Spirocyclic diazaspiro structure
Valsartan Impurity B Butyryl group instead of pentanoyl (C4 vs. C5 acyl chain)
  • Tetrazole Role : The tetrazole ring in valsartan enhances binding affinity to the AT1 receptor via ionic interactions, a feature shared with losartan and candesartan .
  • Acyl Chain Length: Valsartan’s pentanoyl group contributes to prolonged receptor occupancy compared to losartan’s shorter chain, improving efficacy .

Pharmacokinetic and Pharmacodynamic Comparison

Table 2: Pharmacokinetic Parameters

Parameter Valsartan Losartan Candesartan
Bioavailability 23% ~33% 15–40%
Half-Life (h) 7–8 6–9 9–12
Protein Binding 94–97% 98.7% >99%
Metabolism Minimal hepatic Hepatic (CYP2C9) Hepatic (CYP2C9)
Excretion Biliary (83%) Renal (35%) Renal (33%)

Data compiled from .

  • Efficacy : Valsartan’s longer half-life supports once-daily dosing, unlike losartan, which may require twice-daily administration in some patients .
  • Impurity Profiles : Valsartan-related compounds (e.g., Impurity B with a butyryl group) exhibit reduced receptor affinity due to shorter acyl chains, necessitating strict synthesis controls .

Research Findings and Clinical Implications

  • Polymorphism : Valsartan’s crystalline forms (e.g., WO 2003089417) impact solubility and bioavailability, necessitating formulation optimization .
  • Drug-Drug Interactions : Unlike candesartan, valsartan exhibits minimal CYP450 interactions, reducing contraindications with metabolized drugs .

Q & A

Q. What are the critical steps in synthesizing N-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valine, and how can reaction efficiency be optimized?

Answer:

  • Key Steps :
    • Coupling Reaction : Use a Negishi cross-coupling reaction for biphenyl formation, monitored by TLC until starting material depletion .
    • Deprotection : Hydrolysis of intermediates (e.g., methyl esters) with NaOH under reflux (6 hours), followed by acidification to pH 4.0 for precipitation .
    • Purification : Column chromatography with 70:30 hexane/ethyl acetate yields 80% pure product .
  • Optimization Strategies :
    • Catalyst Selection : Use Pd-based catalysts for higher coupling efficiency.
    • Solvent Systems : Methanol or THF for deprotection steps enhances reaction homogeneity .
    • Yield Improvement : Recrystallization from ethyl acetate improves purity (>90%) .

Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR : Confirms valine methyl protons (δ 0.8–1.2 ppm) and tetrazole aromatic protons (δ 7.2–7.8 ppm) .
    • 13C NMR : Validates carbonyl carbons (δ 170–175 ppm) and biphenyl carbons .
  • Mass Spectrometry :
    • HRMS/ESIMS : Verifies molecular ion peaks at m/z 435.2270 (M+H)+ .
  • Chromatography :
    • TLC : Monitors reaction progress (Rf = 0.6 in 7:3 hexane/ethyl acetate) .

Advanced Research Questions

Q. How do polymorphic forms of this compound impact its stability and bioavailability, and what methods are used to study them?

Answer:

  • Polymorph Impact :
    • Stability : Form I (melting point 114–118°C) is thermodynamically stable, while Form II (45–47°C) is metastable .
    • Bioavailability : Crystalline forms affect dissolution rates; Form I shows 20% higher solubility in simulated gastric fluid .
  • Methodology :
    • X-ray Diffraction (XRD) : Identifies lattice parameters (e.g., WO 2004/083192 A1) .
    • DSC/TGA : Measures thermal stability (decomposition >200°C) .

Q. How does the tetrazole moiety influence angiotensin II receptor binding compared to other sartan analogs?

Answer:

  • Structural Comparison :
    • The 1H-tetrazol-5-yl group enhances hydrogen bonding with AT1 receptor residues (e.g., Lys199, His183) vs. losartan’s imidazole .
    • Pharmacodynamics : Tetrazole increases binding affinity (IC50 = 1.2 nM) by 3-fold compared to carboxylate analogs .
  • Experimental Validation :
    • Radioligand Assays : Competitive binding studies with [3H]-valsartan .
    • MD Simulations : Predict interaction dynamics with receptor pockets .

Q. What synthetic routes are available for introducing isotopic labels (e.g., deuterium) into the valine or pentanoyl groups?

Answer:

  • Deuterium Labeling :
    • Valine Modification : Use L-valine-d8 methyl ester in the coupling step .
    • Pentanoyl Group : Exchange with D2O under acidic conditions (pH 2.5, 60°C) .
  • Analytical Confirmation :
    • LC-MS/MS : Quantifies isotopic purity (>98% for valsartan-d9) .

Q. How can contradictory data on hydrolysis kinetics of the methyl ester intermediate be resolved?

Answer:

  • Data Discrepancies :
    • Example : Hydrolysis rates vary between 80% (NaOH, 6 hours) and 65% (KOH, 8 hours) .
  • Resolution Strategies :
    • Kinetic Studies : Measure activation energy (Ea) via Arrhenius plots under controlled pH/temperature.
    • HPLC Monitoring : Quantify intermediate depletion using C18 columns (ACN/water mobile phase) .

Methodological Challenges

Q. What strategies mitigate side reactions during biphenyl tetrazole synthesis?

Answer:

  • Common Side Reactions :
    • Overtrimethylation : Occurs with excess Me3SnCl in coupling steps .
    • Tetrazole Isomerization : 1H → 2H-tetrazole shifts under strong acids .
  • Mitigation :
    • Protecting Groups : Use triphenylmethyl (Trityl) to shield tetrazole during synthesis .
    • pH Control : Maintain reaction pH 4–6 to prevent isomerization .

Q. How do solvent polarity and temperature affect the compound’s degradation in stability studies?

Answer:

  • Degradation Pathways :
    • Hydrolysis : Accelerated in polar solvents (e.g., water, t1/2 = 14 days at 40°C) vs. nonpolar (t1/2 = 90 days) .
    • Oxidation : Tertiary C-H bonds in valine degrade under light (λ > 300 nm) .
  • Testing Protocols :
    • ICH Guidelines : Conduct forced degradation (40°C/75% RH) with HPLC-PDA monitoring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valine
Reactant of Route 2
Reactant of Route 2
N-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valine

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